N-(4-chlorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfanyl-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3OS2/c1-15(2)29-18-10-8-17(9-11-18)22(28)27(14-16-5-4-12-25-13-16)23-26-21-19(24)6-3-7-20(21)30-23/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAUGAIFXJSHCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a chlorobenzo[d]thiazole moiety, an isopropylthio group, and a pyridin-3-ylmethyl substituent, which contribute to its biological properties.
Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms:
- Inhibition of Nitric Oxide Synthase (iNOS) : Some studies suggest that derivatives of benzo[d]thiazole can inhibit iNOS, which is critical in inflammatory responses. Inhibition of iNOS can reduce the production of nitric oxide, thereby potentially alleviating conditions related to chronic inflammation .
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties. They may disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival .
- Anticancer Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of cell cycle proteins and activation of caspases .
Biological Activity Data
The following table summarizes key biological activities reported for compounds related to this compound:
Case Studies
- Inflammation Models : In a study involving animal models of inflammation, administration of similar compounds led to a significant decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic benefits in treating inflammatory diseases .
- Cancer Treatment Trials : A phase I clinical trial evaluated the safety and efficacy of related benzo[d]thiazole derivatives in patients with advanced solid tumors. Results indicated manageable side effects and preliminary signs of tumor reduction in some participants .
Scientific Research Applications
Cancer Treatment
Recent studies have highlighted the efficacy of this compound as an anti-cancer agent. It has been shown to modulate immune responses, which is crucial for reactivating the immune system against tumors. Specifically, it has been associated with the treatment of various cancers, including melanoma and lung cancer. The compound acts as a dual antagonist of prostaglandin E2 receptors (EP2 and EP4), which are implicated in cancer progression and metastasis .
Case Study:
A study demonstrated that compounds similar to N-(4-chlorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide could enhance the efficacy of chemotherapy and radiotherapy by sensitizing cancer cells. This was particularly noted in models of renal carcinomas and gastrointestinal cancers .
Anti-inflammatory Properties
The compound's ability to inhibit EP2 and EP4 receptors also suggests potential applications in treating inflammatory conditions. By blocking these receptors, it may alleviate symptoms associated with chronic inflammatory diseases, such as arthritis and endometriosis .
Research Findings:
Research indicates that targeting these receptors can significantly reduce inflammation markers in preclinical models, suggesting a promising avenue for developing new anti-inflammatory therapies .
Neurodegenerative Diseases
Emerging evidence suggests that this compound might play a role in managing neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism involves modulating neuroinflammatory processes, which are critical in the pathogenesis of these conditions .
Case Study:
In vitro studies have shown that compounds with similar structures can reduce neuroinflammation and promote neuronal survival under stress conditions, indicating potential therapeutic benefits for neurodegenerative disorders .
Comparison with Similar Compounds
Thiazole-Bearing Benzamide Derivatives
- Compound 4d (): 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide Key Features: Morpholinomethyl and pyridinyl groups on the thiazole ring; 3,4-dichlorobenzamide. Structural Contrast: Lacks the isopropylthio group and chloro-substituted benzo[d]thiazole of the target compound, but shares a pyridinyl-thiazole scaffold .
Compound 4i () : 4-((4-Ethylpiperazine-1-yl)methyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide
Compound 50 () : N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Pyridine-Modified Derivatives
- Compound 4h (): N-(5-((Dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide Key Features: Dimethylamino and pyridinyl groups on thiazole; isonicotinamide backbone. Structural Contrast: Replaces benzamide with isonicotinamide; lacks sulfur-based substituents .
Physicochemical Properties
Key Observations :
- Melting Points: Compounds with polar substituents (e.g., morpholinomethyl in 4d) often form stable crystalline solids, while sulfur-containing groups (e.g., isopropylthio) may reduce melting points due to increased flexibility .
- Synthetic Yields : Piperazine- and morpholine-containing derivatives (e.g., 4i) show high yields (78–90%), suggesting efficient synthetic routes for similar compounds .
Data Tables
Table 1: Structural Comparison of Selected Analogues
Table 2: Bioactivity Trends in Analogues
Q & A
Q. Optimization Strategies :
-
Coupling Reactions : Use Pd-catalyzed cross-coupling for C-S bond formation (e.g., Buchwald-Hartwig conditions) to minimize side products.
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require strict moisture control .
-
Yield Comparison :
Step Solvent Catalyst Yield (%) Amidation CH₂Cl₂ None 39 Thioether Coupling DMF Pd(OAc)₂ 72
How can researchers resolve discrepancies between theoretical and experimental spectral data (e.g., NMR, HPLC) during characterization?
Advanced Research Focus
Common Discrepancies :
- NMR Peak Splitting : Steric hindrance from the pyridin-3-ylmethyl group may cause unexpected splitting in ¹H NMR. Compare with computational models (DFT calculations) to validate assignments .
- HPLC Purity vs. MS Data : Impurities from incomplete amidation may co-elute with the product. Use orthogonal methods like LC-MS (e.g., m/z 454.1 [M+H]⁺) and adjust gradient elution protocols .
Q. Methodology :
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational changes in the isopropylthio group .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions caused by the chlorobenzo[d]thiazole moiety .
What strategies are effective for optimizing solvent and catalyst selection in amidation steps for structurally analogous benzamide derivatives?
Advanced Research Focus
Case Study :
Q. Solvent Effects :
- Polar Solvents (DMF, DMSO) : Enhance reactivity but risk decomposition of acid chlorides. Pre-cool reagents to 0°C to mitigate .
- Low-Polarity Solvents (THF) : Reduce side reactions but require longer reaction times (24–48 hrs) .
How can computational modeling predict the reactivity of the isopropylthio group in electrophilic substitution or oxidation reactions?
Advanced Research Focus
Approaches :
Q. Case Example :
- Oxidation Prediction : MD simulations suggest the isopropylthio group oxidizes to sulfoxide (R-SO) under mild H₂O₂ conditions, validated by experimental LC-MS (m/z +16 shift) .
What role does the chlorobenzo[d]thiazole moiety play in the compound’s stability under varying pH conditions?
Basic Research Focus
Stability Studies :
- Acidic Conditions (pH < 3) : The thiazole ring hydrolyzes, forming 4-chlorobenzamide fragments (confirmed by TLC and IR loss of C=N stretch at 1620 cm⁻¹) .
- Basic Conditions (pH > 10) : Dechlorination occurs via nucleophilic aromatic substitution, detected by UV-Vis spectral shifts (λmax 290 nm → 265 nm) .
Q. Mitigation Strategies :
- Buffered Solutions : Use phosphate buffer (pH 7.4) for in vitro assays to maintain structural integrity .
How can researchers analyze contradictory biological activity data across similar benzamide derivatives in enzyme inhibition assays?
Advanced Research Focus
Case Example :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
